molecular formula C10H5Br3FN B2396086 6-Fluoro-2-(tribromomethyl)quinoline CAS No. 219689-74-4

6-Fluoro-2-(tribromomethyl)quinoline

Cat. No.: B2396086
CAS No.: 219689-74-4
M. Wt: 397.867
InChI Key: AYMMQFYDUYJYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(tribromomethyl)quinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C10H5Br3FN, and it has an average mass of 397.864 Da .

Preparation Methods

. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Fluoro-2-(tribromomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tribromomethyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-2-(tribromomethyl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It is being explored for its potential use in the treatment of various diseases due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(tribromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, which can have therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-2-(tribromomethyl)quinoline can be compared with other fluorinated quinoline derivatives, such as:

  • 6-Fluoroquinoline
  • 2-Bromo-3-fluoroquinolin-4-carbaldehyde
  • 8-Fluoro-6-(methoxymethoxy)quinoline

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

6-fluoro-2-(tribromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br3FN/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMMQFYDUYJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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